molecular formula C10H14N4O2 B540439 1-n-Propyl-3,7-dimethylxanthine CAS No. 63906-63-8

1-n-Propyl-3,7-dimethylxanthine

Cat. No.: B540439
CAS No.: 63906-63-8
M. Wt: 238.24 g/mol
InChI Key: XJKSERUTELYNMR-UHFFFAOYSA-N
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Description

1-n-Propyl-3,7-dimethylxanthine is a synthetic methylxanthine derivative characterized by a propyl group at the N1 position and methyl groups at the N3 and N7 positions of the xanthine core. Recent synthetic efforts have focused on modifying its structure to enhance pharmacological activity. For instance, cyclohexylamino-containing derivatives of 1-propyl-3,7-dimethylxanthine (e.g., Compound 10d) were synthesized via nucleophilic substitution reactions, with structural confirmation via FTIR and NMR spectroscopy . Quantum mechanical analyses revealed that these derivatives exhibit high molecular hardness, indicating resistance to electrophilic attack, and Compound 10d demonstrated superior electron-accepting capacity due to its dicyclohexylamino-propyl substituent .

Properties

CAS No.

63906-63-8

Molecular Formula

C10H14N4O2

Molecular Weight

238.24 g/mol

IUPAC Name

3,7-dimethyl-1-propylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h6H,4-5H2,1-3H3

InChI Key

XJKSERUTELYNMR-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Canonical SMILES

CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Appearance

Solid powder

Other CAS No.

63906-63-8

Pictograms

Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Protheobromine;  Pro-Cor;  Protheobrominum;  TEBE;  Theocor;  Vascopil;  Bonicor; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-n-Propyl-3,7-dimethylxanthine can be synthesized through the condensation of an alkali metal salt of theobromine with a halohydrin. This reaction typically involves the use of a halogen atom with an atomic weight greater than 19 . Another method involves the reaction of 8-thiotheobromine with various electrophiles, such as 1-bromopropane, under basic aqueous ethanol conditions .

Industrial Production Methods: Industrial production of 1-propyl theobromine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process would likely include steps for purification and quality control to ensure the consistency of the final product.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Calcium Release Activity of Xanthine Derivatives

Compound EC50 (mM) Efficacy Relative to Caffeine
This compound 4 3–5× more potent
1-Propargyl-3,7-dimethylxanthine 5 Similar efficacy
Caffeine ~15–20* Reference (1×)
Theophylline Inactive <50% efficacy
Theobromine Inactive No effect

*Estimated based on relative potency described in .

Structural and Electronic Properties

The electronic properties of this compound derivatives were evaluated using quantum mechanical parameters. All synthesized compounds exhibited comparable electrophilicity indices (~1.5–1.7 eV), suggesting similar electron-absorption capacities. Molecular hardness values (~4.5–5.0 eV) classified these derivatives as "hard molecules," indicating kinetic stability and low polarizability .

Table 2: Quantum Mechanical Parameters of Selected Derivatives

Compound Electrophilicity Index (eV) Chemical Potential (eV) Molecular Hardness (eV)
This compound 1.5 -3.5 4.7
Compound 10d 1.7 -3.2 4.5

Metabolic and Pharmacokinetic Considerations

However, in vivo studies are needed to confirm this hypothesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-n-Propyl-3,7-dimethylxanthine
Reactant of Route 2
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